

Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine

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Compound of Interest

Compound Name: **1-Boc-4-(4-bromobutyl)piperidine**

Cat. No.: **B123925**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-4-(4-bromobutyl)piperidine**, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines a general synthetic approach, and explores its application in the development of bioactive molecules.

Core Quantitative Data

The fundamental properties of **1-Boc-4-(4-bromobutyl)piperidine** are summarized below, providing essential data for its use in experimental settings.

Property	Value	Reference
Molecular Weight	320.27 g/mol	[1]
Molecular Formula	C ₁₄ H ₂₆ BrNO ₂	[2]
CAS Number	142355-81-5	[2]
IUPAC Name	tert-butyl 4-(4-bromobutyl)-1-piperidinecarboxylate	[2]
Canonical SMILES	C1CCN(C(=O)OC(C)(C)CC1CCCCBr	
InChI Key	VRSNDRCACPSZIP-UHFFFAOYSA-N	[2]
Appearance	Not specified, likely an oil or low-melting solid	
Storage	Sealed in dry, 2-8°C	

Synthetic Protocols

1-Boc-4-(4-bromobutyl)piperidine serves as a versatile intermediate, primarily utilized for introducing a piperidine moiety with a reactive butyl bromide handle. This allows for subsequent nucleophilic substitution reactions to build more complex molecular architectures.

General Synthesis of N-Boc-Piperidine Derivatives

The synthesis of N-Boc protected piperidines is a common procedure in organic chemistry. A general method involves the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of a Piperidine

- Dissolve the piperidine starting material in a suitable solvent, such as dichloromethane (DCM).
- Add a base, for example, triethylamine or N,N-diisopropylethylamine, to the solution at 0°C.

- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
- The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure to yield the N-Boc protected piperidine.

Alkylation Reactions with **1-Boc-4-(4-bromobutyl)piperidine**

The bromobutyl side chain of **1-Boc-4-(4-bromobutyl)piperidine** is susceptible to nucleophilic attack, making it an excellent reagent for alkylating various substrates, such as amines, phenols, and thiols.

Experimental Protocol: General N-Alkylation

- Dissolve the amine substrate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
- Add a base, such as potassium carbonate (K_2CO_3) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
- Add **1-Boc-4-(4-bromobutyl)piperidine** (1-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or heat as necessary to drive the reaction to completion, monitoring by TLC or LC-MS.
- After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.

- The crude product can then be purified by column chromatography.

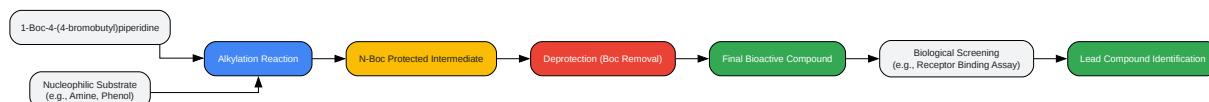
Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a flexible butyl linker via **1-Boc-4-(4-bromobutyl)piperidine** allows for the exploration of chemical space and the optimization of ligand-receptor interactions.

Derivatives of N-substituted piperidines are key scaffolds in the development of ligands for G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are major drug targets. Specifically, N-alkylated 1-Boc-4-(aminomethyl)piperidine derivatives have been investigated as ligands for dopamine D2 and sigma-1 ($\sigma 1$) receptors.

Logical Workflow for a Drug Discovery Application

The following diagram illustrates a typical workflow in a drug discovery context, starting from the synthetic intermediate.

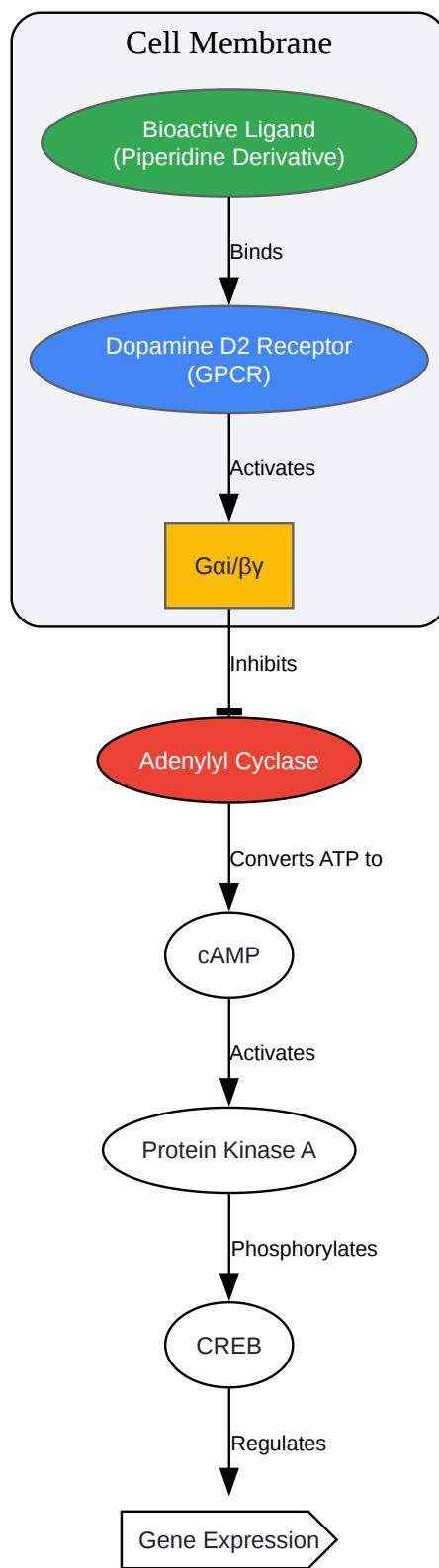


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Caption: Synthetic and screening workflow for bioactive compounds.

Potential Signaling Pathway Involvement

Given the utility of similar scaffolds in targeting GPCRs like the dopamine D2 receptor, a potential signaling pathway that could be modulated by derivatives of **1-Boc-4-(4-bromobutyl)piperidine** is the Gai-coupled pathway.



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Caption: Dopamine D2 receptor Gai-coupled signaling pathway.

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